3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide 3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896375-03-4
VCID: VC11910240
InChI: InChI=1S/C21H19F3N2O3S/c1-28-17-8-5-14(11-18(17)29-2)19(27)25-10-9-16-12-30-20(26-16)13-3-6-15(7-4-13)21(22,23)24/h3-8,11-12H,9-10H2,1-2H3,(H,25,27)
SMILES: COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Molecular Formula: C21H19F3N2O3S
Molecular Weight: 436.4 g/mol

3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

CAS No.: 896375-03-4

Cat. No.: VC11910240

Molecular Formula: C21H19F3N2O3S

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide - 896375-03-4

Specification

CAS No. 896375-03-4
Molecular Formula C21H19F3N2O3S
Molecular Weight 436.4 g/mol
IUPAC Name 3,4-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Standard InChI InChI=1S/C21H19F3N2O3S/c1-28-17-8-5-14(11-18(17)29-2)19(27)25-10-9-16-12-30-20(26-16)13-3-6-15(7-4-13)21(22,23)24/h3-8,11-12H,9-10H2,1-2H3,(H,25,27)
Standard InChI Key MNBFBFOEBIMCPN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC

Introduction

The compound 3,4-dimethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry. It combines structural features such as methoxy groups, a trifluoromethyl-substituted aromatic ring, and a thiazole moiety, which are often associated with biological activity. This article provides a detailed analysis of its chemical properties, synthesis pathways, and potential applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzamide framework with thiazole and trifluoromethyl-substituted phenyl groups.

3.1 General Synthesis Steps

  • Preparation of Thiazole Derivative:

    • The thiazole moiety is synthesized via cyclization reactions involving thioureas and α-haloketones.

    • Example: Reaction of 4-(trifluoromethyl)phenylthiourea with ethyl bromoacetate under basic conditions.

  • Formation of Benzamide Core:

    • The benzamide derivative is prepared by reacting 3,4-dimethoxyaniline with an appropriate acid chloride (e.g., benzoyl chloride).

  • Coupling Reaction:

    • The thiazole derivative is linked to the benzamide core through an alkylation reaction using ethylene bromide as a spacer molecule.

Biological Applications

The structural features of this compound suggest potential applications in drug discovery due to its pharmacologically relevant moieties:

4.1 Antimicrobial Activity

  • Compounds containing thiazole rings have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi .

4.2 Anticancer Potential

  • The trifluoromethyl group enhances cellular permeability and metabolic stability, making the compound a candidate for anticancer research .

  • Molecular docking studies can evaluate its binding affinity to cancer-related proteins.

Analytical Data

ParameterValue/Description
Molecular Weight432.43 g/mol
Melting PointNot reported (requires experimental determination).
SolubilityLikely soluble in organic solvents such as DMSO or ethanol due to its aromatic groups
Spectroscopic DataRequires confirmation via NMR (proton/carbon), IR, and LC-MS analysis .

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